

# Spectroscopic Profile of 2-Iodo-4-methoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **2-Iodo-4-methoxybenzoic acid**

Cat. No.: **B1338052**

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This guide provides a detailed analysis of the spectroscopic data for **2-Iodo-4-methoxybenzoic acid**, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on analogous compounds, alongside available Mass Spectrometry (MS) information. Furthermore, it includes comprehensive experimental protocols for acquiring such spectroscopic data and a visual workflow for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the key predicted and available spectroscopic data for **2-Iodo-4-methoxybenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Spectral Data (Predicted)

The <sup>1</sup>H NMR spectrum of **2-Iodo-4-methoxybenzoic acid** is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts ( $\delta$ ) are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo and carboxylic acid groups.

Proton Assignment	Predicted Chemical Shift ( $\delta$ ) in ppm (Solvent: $\text{CDCl}_3$ )	Predicted Multiplicity
-COOH	~10-13	Singlet (broad)
Aromatic H (H-3)	~7.5-7.7	Doublet
Aromatic H (H-5)	~7.3-7.5	Doublet of doublets
Aromatic H (H-6)	~7.9-8.1	Doublet
-OCH <sub>3</sub>	~3.9	Singlet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data (Predicted)

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) in ppm (Solvent: $\text{CDCl}_3$ )
C=O	~168-172
Ar-C (ipso, attached to -COOH)	~130-135
Ar-C (ipso, attached to -I)	~90-95
Ar-C (ortho to -COOH)	~138-142
Ar-C (ortho to -OCH <sub>3</sub> )	~115-120
Ar-C (meta to -COOH, ortho to -I)	~122-126
Ar-C (ipso, attached to -OCH <sub>3</sub> )	~160-164
-OCH <sub>3</sub>	~56

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodo-4-methoxybenzoic acid** is expected to display characteristic absorption bands for the carboxylic acid and methoxy functional groups.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Mode
O-H (Carboxylic acid)	2500-3300 (broad)	Stretching
C-H (Aromatic)	3000-3100	Stretching
C=O (Carboxylic acid)	1680-1710	Stretching
C=C (Aromatic)	1580-1620	Stretching
C-O (Ether and Acid)	1200-1300	Stretching
C-I	500-600	Stretching

## Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of **2-Iodo-4-methoxybenzoic acid** are presented below.[\[1\]](#)

Adduct	m/z
[M+H] <sup>+</sup>	278.95128
[M+Na] <sup>+</sup>	300.93322
[M-H] <sup>-</sup>	276.93672
[M+NH <sub>4</sub> ] <sup>+</sup>	295.97782
[M+K] <sup>+</sup>	316.90716

## Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of solid **2-Iodo-4-methoxybenzoic acid** is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ; or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR, is used.
- $^1\text{H}$  NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that covers the expected range of chemical shifts (typically 0-15 ppm), and a relaxation delay of 1-5 seconds between pulses.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a greater number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR. The spectral width usually covers 0-220 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **2-Iodo-4-methoxybenzoic acid**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

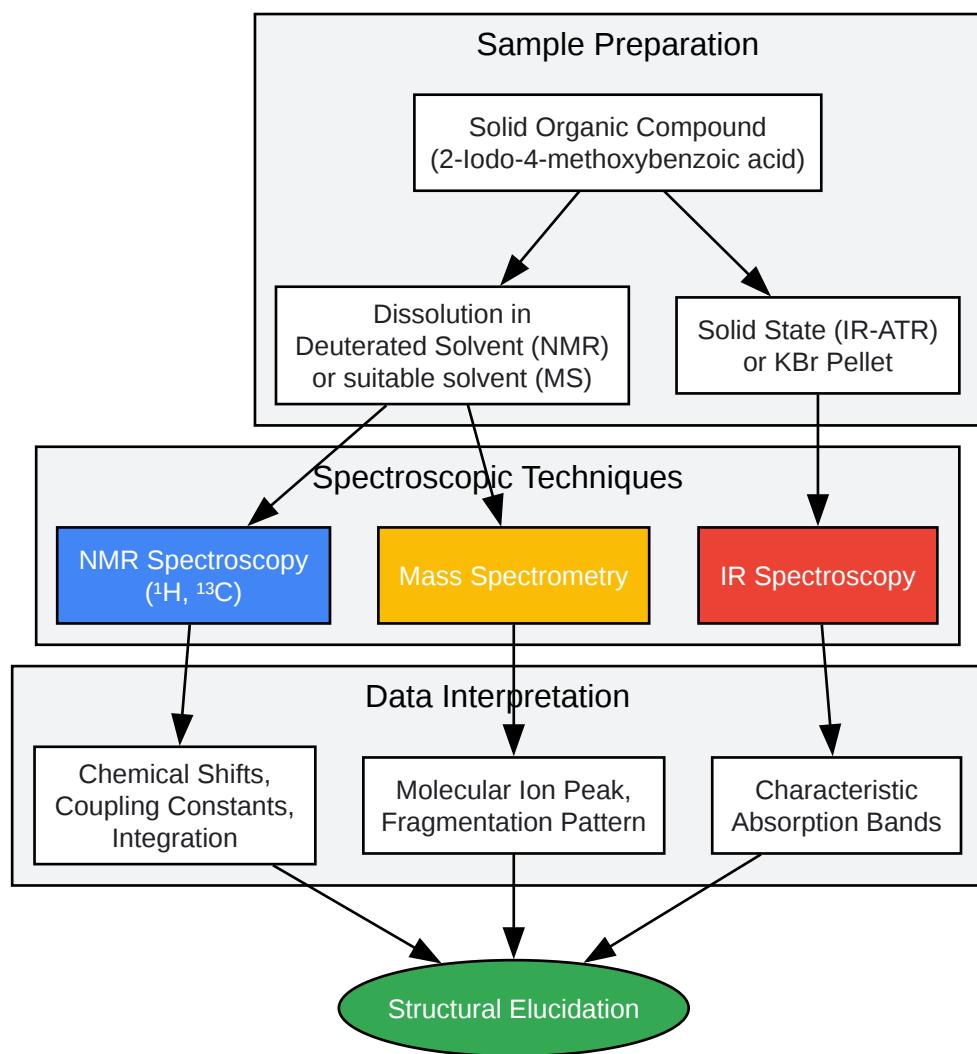
- Sample Introduction: For a solid organic compound, direct infusion or introduction via a solid probe with heating can be used. Alternatively, the sample can be dissolved in a suitable

solvent and introduced via liquid chromatography (LC-MS).

- Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids, which can be analyzed in either positive or negative ion mode.
- Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

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## References

- 1. PubChemLite - 2-iodo-4-methoxybenzoic acid (C<sub>8</sub>H<sub>7</sub>IO<sub>3</sub>) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
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